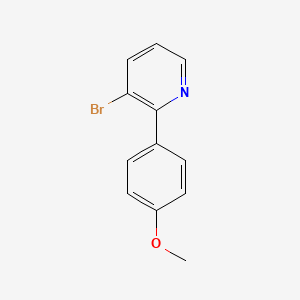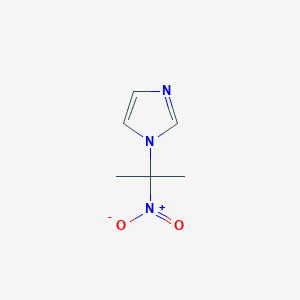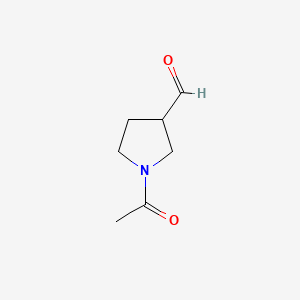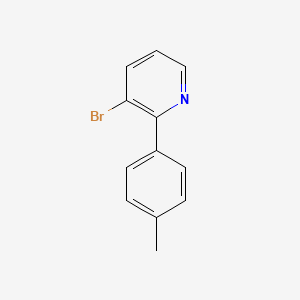
3-Bromo-2-(4-methylphenyl)pyridine
描述
3-Bromo-2-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and a 4-methylphenyl group at the second position
作用机制
Target of Action
Similar compounds have been reported to target the pd-1/pd-l1 axis, which plays a crucial role in cancer immune checkpoint therapy . Additionally, pyridinylimidazole-type compounds have been reported to inhibit p38α mitogen-activated protein kinase .
Mode of Action
For instance, imidazo[1,2-a]pyridine-based inhibitors antagonize PD-1/PD-L1, leading to the formation of PD-L1 dimers . In the case of pyridinylimidazole-type compounds, they inhibit p38α mitogen-activated protein kinase .
Biochemical Pathways
Compounds that target the pd-1/pd-l1 axis or inhibit p38α mitogen-activated protein kinase can affect various cellular processes, including the release of pro-inflammatory cytokines and the regulation of immune responses .
Result of Action
The antagonism of the pd-1/pd-l1 axis or inhibition of p38α mitogen-activated protein kinase can lead to enhanced immune responses and potential therapeutic effects in certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a bromopyridine derivative with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Bromo-2-(4-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium carbonate, and solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products where the bromine atom is replaced by another functional group.
Coupling Reactions: Biaryl compounds or other complex structures formed through the creation of new carbon-carbon bonds.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
3-Bromo-2-(4-methylphenyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
相似化合物的比较
3-Bromo-4-methylpyridine: Similar structure but with the methyl group at a different position.
2-Bromo-4-methylpyridine: Another isomer with different substitution patterns.
4-Bromo-2-methylpyridine: A compound with the bromine and methyl groups swapped in position.
Uniqueness: 3-Bromo-2-(4-methylphenyl)pyridine is unique due to the specific positioning of the bromine and 4-methylphenyl groups, which can influence its reactivity and interactions in chemical reactions. This unique structure can make it particularly useful in certain synthetic applications where other isomers may not be as effective.
属性
IUPAC Name |
3-bromo-2-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQNZSMKBZRYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine](/img/structure/B3346210.png)
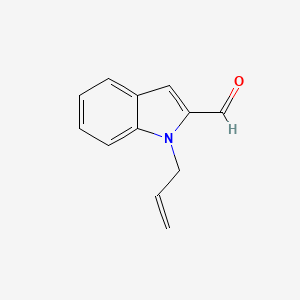

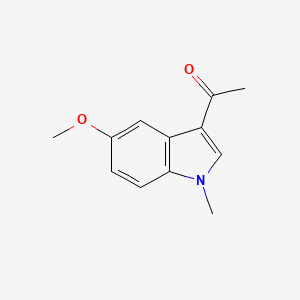
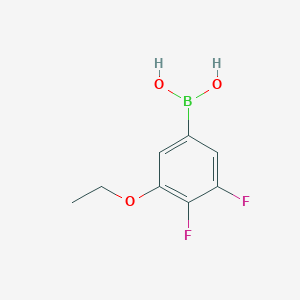
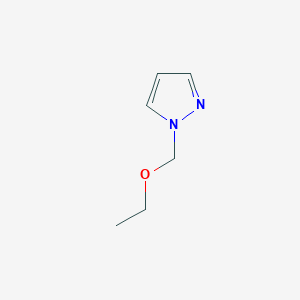

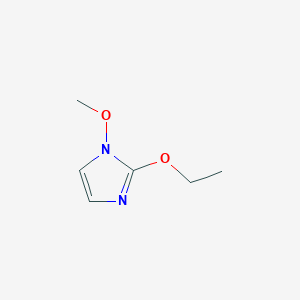
![3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3346262.png)

